![molecular formula C26H23NO4 B2996469 9-(4-甲氧基苯乙基)-3-苯基-9,10-二氢茚并[8,7-e][1,3]噁唑-4(8H)-酮 CAS No. 929440-82-4](/img/structure/B2996469.png)

9-(4-甲氧基苯乙基)-3-苯基-9,10-二氢茚并[8,7-e][1,3]噁唑-4(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

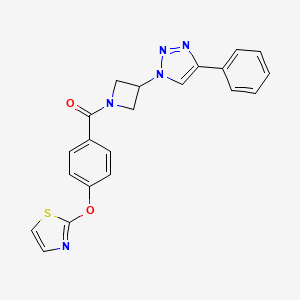

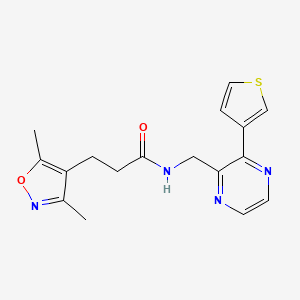

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an oxazine ring substituted with phenethyl and phenyl groups. The “4-methoxyphenethyl” suggests a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) at the 4-position of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For this specific compound, such information isn’t available in the resources I have .科学研究应用

合成与转化

具有相关结构的化合物已被合成并转化为各种衍生物,展示了这些化学框架在有机合成中的多功能性。例如,1-甲氧基-1H-菲并[9,10-c][1,2]恶嗪的合成及其转化为三苯并-邻二羧酸衍生物显示了从简单的恶嗪碱基创建复杂分子结构的潜力(Nicolaides 等,1996)。

药理活性

对与查询化合物相关的吡喃并[2,3-d]嘧啶和吡喃并[2,3-d]嘧啶-5-酮衍生物的研究表明,这些分子可能具有重要的化学和药理活性,包括抗氧化和抗癌特性(Mahmoud 等,2017)。

光化学性质

双生色团恶嗪的光致变色性已被研究,表明某些结构修饰可以深刻影响这些化合物的な光化学性质。此类研究强调了恶嗪衍生物在开发光响应材料中的潜力(Deniz 等,2009)。

先进材料

具有光二聚化香豆素基团的新型苯并恶嗪单体的合成和表征突出了恶嗪衍生物在创建具有独特性质的热固化材料中的潜力,例如光二聚化和热开环反应(Kiskan & Yagcı,2007)。

晶体结构分析

对与查询化合物相关的化合物的晶体结构的研究提供了对其分子构象和不同取代基对其整体结构的影响的见解。此信息对于理解此类化合物的反应性和相互作用至关重要(Wang 等,2011)。

作用机制

Target of Action

Similar compounds have been found to target glioma cells . The compound’s potency against these cells is increased compared to temozolomide (TMZ), a standard treatment for glioblastoma multiforme (GBM) .

Mode of Action

Tmz, a compound with a similar structure, elicits its mechanism of action through the methylation of guanine, causing subsequent mismatch with thymine during replication . This leads to the initiation of futile cycles of insertion and deletion of thymine by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks .

Biochemical Pathways

Tmz, a similar compound, is known to affect the dna repair pathway .

Pharmacokinetics

Tmz, a similar compound, is known for its lipophilic nature that allows efficient penetration of the blood-brain barrier compared to other alkylating agents .

Result of Action

Tmz, a similar compound, is known to induce fatal double-stranded breaks in dna, leading to cell death .

安全和危害

未来方向

属性

IUPAC Name |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLHPOBDDAMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)

![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)